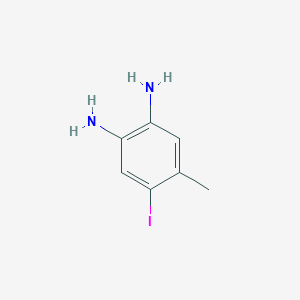

4-Iodo-5-methylbenzene-1,2-diamine

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C7H9IN2 |

|---|---|

Peso molecular |

248.06 g/mol |

Nombre IUPAC |

4-iodo-5-methylbenzene-1,2-diamine |

InChI |

InChI=1S/C7H9IN2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,9-10H2,1H3 |

Clave InChI |

XKYNDFWABAABDC-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1I)N)N |

Origen del producto |

United States |

Synthetic Methodologies for 4 Iodo 5 Methylbenzene 1,2 Diamine and Analogs

Strategic Approaches to Regioselective Functionalization of Benzene-1,2-diamine Scaffolds

The functionalization of the benzene-1,2-diamine core to achieve the desired 4-iodo-5-methyl substitution pattern necessitates overcoming the challenges posed by the high reactivity of the diamine and the directing effects of the substituents.

Direct Halogenation Protocols and Control of Selectivity

Direct halogenation of benzene-1,2-diamine and its derivatives is often complicated by the high activation of the aromatic ring by the two amino groups, which can lead to over-reaction and a mixture of regioisomers. The amino groups are strong ortho-, para-directors, and their presence can lead to a lack of selectivity.

In the case of 4-methylbenzene-1,2-diamine, both the amino groups and the methyl group are activating and ortho-, para-directing. Direct iodination with reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) would likely result in a mixture of iodinated products, with substitution occurring at positions ortho and para to the activating groups. The desired 4-iodo-5-methyl isomer (iodination at the 5-position of the diamine) would be one of several potential products, and its selective synthesis via this direct approach is challenging without the use of protecting groups.

Utilization of Protecting Group Chemistry in Amine Derivatization

To control the regioselectivity of electrophilic substitution reactions on the benzene-1,2-diamine scaffold, the nucleophilicity and directing ability of the amino groups can be modulated through the use of protecting groups. A common strategy is the acylation of the amino groups to form amides, which are less activating and more sterically hindered.

A plausible synthetic route to 4-iodo-5-methylbenzene-1,2-diamine using a protecting group strategy would involve the following steps:

Protection: The starting material, 4-methylbenzene-1,2-diamine, is first protected by reacting it with an acylating agent, such as acetic anhydride (B1165640), to form N,N'-diacetyl-4-methylbenzene-1,2-diamine. This transformation reduces the activating effect of the amino groups and increases steric hindrance around them.

Regioselective Iodination: The diacetylated intermediate is then subjected to iodination. The acetamido groups are still ortho-, para-directing, as is the methyl group. The positions ortho to the acetamido groups are sterically hindered. The position para to the 1-acetamido group is occupied by the methyl group, and the position para to the 2-acetamido group is the target position 5. The methyl group also directs ortho to this same position. Therefore, iodination is expected to occur selectively at the 5-position.

Deprotection: The final step is the removal of the acetyl protecting groups, typically by acid or base hydrolysis, to yield the desired this compound.

| Step | Transformation | Reagents and Conditions | Product |

| 1 | Acetylation (Protection) | 4-methylbenzene-1,2-diamine, Acetic Anhydride, Pyridine | N,N'-diacetyl-4-methylbenzene-1,2-diamine |

| 2 | Iodination | N,N'-diacetyl-4-methylbenzene-1,2-diamine, N-Iodosuccinimide (NIS), Acetonitrile (B52724) | N,N'-diacetyl-4-iodo-5-methylbenzene-1,2-diamine |

| 3 | Hydrolysis (Deprotection) | N,N'-diacetyl-4-iodo-5-methylbenzene-1,2-diamine, HCl (aq), Heat | This compound |

Precursor Synthesis and Subsequent Introduction of Halogen and Methyl Moieties

An alternative to the direct functionalization of the diamine is to construct the target molecule from a precursor that already contains some of the required substituents. A common strategy involves the nitration of a suitable toluene (B28343) derivative, followed by reduction of the nitro groups to form the diamine.

One such route begins with p-toluidine. The amino group is first protected, for example, by acetylation. The resulting p-acetotoluidide is then nitrated. The acetylamino group directs the incoming nitro group to the ortho position. Subsequent deprotection of the acetyl group and reduction of the nitro group yields 4-methylbenzene-1,2-diamine. This precursor can then be iodinated as described in the protecting group strategy.

A more direct precursor approach involves starting with a dinitro compound. A potential, though less documented, route would be the synthesis of 4-iodo-5-methyl-1,2-dinitrobenzene. This could theoretically be achieved by the nitration of an appropriately substituted toluene derivative. The two nitro groups can then be selectively reduced to the corresponding diamine. The selective reduction of dinitro compounds can often be achieved using reagents like sodium sulfide (B99878) or through catalytic hydrogenation under controlled conditions.

Advanced Synthetic Transformations for Aryl Iodide and Diamine Construction

Modern synthetic chemistry offers more advanced methods for the construction of both the aryl iodide and the vicinal diamine functionalities.

Halogen Exchange Reactions for Iodination, Including Copper-Catalyzed Processes

The aromatic Finkelstein reaction, which involves the conversion of an aryl bromide or chloride to an aryl iodide, is a powerful tool for the synthesis of iodoarenes. This reaction is often catalyzed by copper(I) salts. Given the commercial availability of 4-bromo-5-methylbenzene-1,2-diamine, a copper-catalyzed halogen exchange reaction presents a direct and efficient route to the desired iodo-derivative.

The reaction typically involves heating the aryl bromide with a source of iodide, such as sodium iodide or potassium iodide, in the presence of a copper(I) catalyst, often with a ligand to stabilize the copper complex and enhance its reactivity. Diamine ligands have been shown to be particularly effective in promoting this transformation.

| Substrate | Reagents and Conditions | Product |

| 4-Bromo-5-methylbenzene-1,2-diamine | NaI, CuI (catalyst), N,N'-Dimethylethylenediamine (ligand), Dioxane, Heat | This compound |

Photo-Induced Carbonyl Alkylative Amination for Vicinal Diamines

For the construction of the vicinal diamine core itself, innovative methods such as photo-induced reactions have emerged. A photo-induced carbonyl alkylative amination has been reported for the multicomponent synthesis of unsymmetrical 1,2-diamines iitk.ac.in. This reaction brings together an amine, an aldehyde, and an iodoarene under catalyst- and base-free conditions, proceeding through a visible light-mediated radical chain process iitk.ac.in.

While this method is primarily for the de novo synthesis of the diamine functionality rather than the functionalization of a pre-existing diamine, it represents an advanced strategy that could be incorporated into a longer synthetic sequence. For instance, a suitably substituted iodoarene could be coupled with an amine and an aldehyde to construct a complex diamine structure. The broad scope and good functional group tolerance of this reaction make it a potentially valuable tool in the synthesis of diverse vicinal diamine analogs iitk.ac.in.

Metal-Free Oxidative Cross-Coupling Strategies

The development of metal-free oxidative cross-coupling reactions is a significant advancement in organic synthesis, offering a more sustainable and economical alternative to traditional metal-catalyzed methods. These strategies are crucial for forming C-C and C-N bonds in the synthesis of complex aromatic compounds.

One notable approach involves the use of organic oxidants. For instance, a quinone-based chloranil/H+ reagent system has been effectively used for the oxidative C-C bond formation of various arylamines to produce benzidines and naphthidines. This method has been studied with a range of arylamines containing different substituents to understand the steric and electronic influences on the oxidative dimerization process. The proposed mechanism involves the formation of an amine radical cation researchgate.net.

Another powerful metal-free oxidant is the 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) radical and its derivatives. TEMPO has proven to be a highly efficient oxidant for both the homo- and cross-coupling of Grignard reagents, which is a potent method for C-C bond formation. Furthermore, TEMPO can be used in catalytic amounts under an aerobic atmosphere for the cross-coupling of alkynyl Grignard compounds and nitrones. TEMPO-derived N-oxoammonium salts are also effective oxidants for creating C-N bonds between non-preactivated benzoxazoles and secondary amines under metal-free conditions nih.gov.

Recent research has also demonstrated a direct oxidative cross-coupling reaction between isoquinolines and 2-naphthols, providing a straightforward and scalable route to QUINOL scaffolds without the need for metal catalysts. This method is particularly valuable as QUINOL is a crucial platform molecule for the development of chiral ligands and catalysts in asymmetric synthesis nih.gov.

The dehydrogenative coupling of aromatic diamines and alcohols represents another innovative metal-free approach. Using N-hydroxyphthalimide (NHPI) as a nonmetallic catalyst with molecular oxygen or air as the oxidant, various N-heterocycles like benzimidazoles, benzothiophenes, benzooxazoles, and quinazolines can be synthesized. This protocol has been successfully implemented in flow microreactors, significantly reducing the reaction time from hours to minutes rsc.org.

| Oxidant/Catalyst System | Reactants | Product Type | Key Features |

| Quinone-based chloranil/H+ | Arylamines | Benzidines/Naphthidines | Recyclable organic oxidant, proceeds via amine radical cation researchgate.net |

| TEMPO | Grignard reagents | Biaryls | Highly efficient for homo- and cross-coupling nih.gov |

| Catalytic TEMPO/Aerobic | Alkynyl Grignard compounds, Nitrones | Substituted alkynes | Metal-free, aerobic conditions nih.gov |

| TEMPO-derived N-oxoammonium salts | Benzoxazoles, Secondary amines | N-substituted benzoxazoles | Formation of C-N bonds nih.gov |

| None (direct coupling) | Isoquinolines, 2-Naphthols | QUINOL scaffolds | Scalable, metal-free route to chiral platforms nih.gov |

| NHPI/O2 or Air | Aromatic diamines, Alcohols | N-heterocycles | Dehydrogenative coupling, applicable in flow chemistry rsc.org |

Modular Synthesis of Substituted Aromatic Diamines for Library Generation

The modular synthesis of substituted aromatic diamines is a powerful strategy for generating libraries of compounds with diverse functionalities. This approach allows for the systematic variation of substituents on the aromatic ring, which is essential for structure-activity relationship studies in drug discovery and materials science.

A key principle in modular synthesis is the use of versatile building blocks and robust reaction sequences that can accommodate a wide range of functional groups. For example, a modular synthesis of substituted cycloparaphenylenes (CPPs) has been reported, which could be conceptually adapted for the synthesis of diverse aromatic diamines. This strategy involves the creation of a key synthon that can be converted into macrocyclic precursors of varying sizes. Subsequent cross-coupling reactions and a final aromatization step lead to the desired substituted products in a straightforward manner nih.govnih.gov. The ability to introduce substituents in a controlled way is a hallmark of this approach nih.gov.

In the context of generating libraries of diamines, solid-phase synthesis has proven to be a highly effective technique. By anchoring a starting material to a solid support, a large number of related compounds can be synthesized in parallel through sequential chemical modifications. For instance, the synthesis of diazacyclic and triazacyclic small-molecule libraries has been achieved using vicinal chiral diamines generated from modified short peptides. The vast diversity of commercially available amino acids allows for the creation of extensive libraries of substituted chiral vicinal amines mdpi.com.

The generation of these libraries often involves multi-step reaction sequences performed on a solid support. For example, resin-bound dipeptides can be used as precursors for the synthesis of a variety of imidazoline-tethered diazacyclic compounds. By systematically varying the building blocks at different positions, libraries containing tens of thousands of unique compounds can be prepared mdpi.com. This modular and combinatorial approach is invaluable for the discovery of new molecules with desired properties.

| Synthetic Strategy | Key Features | Application |

| Modular Cycloparaphenylene Synthesis | Use of a key synthon, macrocyclization via cross-coupling, final aromatization nih.govnih.gov | Generation of substituted nanohoops, conceptually applicable to diverse aromatic compounds. |

| Solid-Phase Peptide-Derived Synthesis | Utilizes the diversity of amino acids, reduction of polyamide bonds mdpi.com | Generation of large libraries of substituted chiral vicinal diamines. |

| Positional Scanning Libraries | Systematic substitution at defined positions on a solid support mdpi.com | Preparation of libraries with tens of thousands of unique compounds for screening. |

Reactivity and Mechanistic Investigations of 4 Iodo 5 Methylbenzene 1,2 Diamine

Fundamental Reaction Pathways of Iodinated Aromatic Diamines

The reactivity of 4-Iodo-5-methylbenzene-1,2-diamine is characterized by the interplay between the nucleophilic diamine functionality and the reactive carbon-iodine bond. These features allow for a diverse range of chemical transformations.

Nucleophilic Aromatic Substitution Reactions of the Iodide Moiety

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings. masterorganicchemistry.com In this process, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. diva-portal.org For SNAr reactions to occur, the aromatic ring typically requires activation by strong electron-withdrawing groups, which stabilize this intermediate. diva-portal.orgyoutube.com

In the case of this compound, the two amino groups are electron-donating, which generally disfavors the classic SNAr mechanism by destabilizing the negatively charged intermediate. However, the reactivity of the leaving group is also a critical factor. In many substitution reactions like SN1 and SN2, iodide is an excellent leaving group. Conversely, in nucleophilic aromatic substitution, fluoride (B91410) is often the best leaving group due to the high electronegativity of fluorine, which polarizes the carbon-halogen bond and facilitates the initial nucleophilic attack—often the rate-determining step. masterorganicchemistry.comyoutube.com

Oxidative and Reductive Transformations of the Diamine Functionality

The vicinal diamine motif of this compound is a precursor for the synthesis of benzimidazoles, a class of heterocyclic compounds with significant pharmacological importance. mdpi.com The synthesis of the benzimidazole (B57391) core can be achieved through the condensation of an o-phenylenediamine (B120857) with various carbonyl compounds or their equivalents. mdpi.comorganic-chemistry.org For instance, 4-methyl-o-phenylenediamine can react with reagents like oxalic acid or carbon disulfide to form benzimidazole derivatives. impactfactor.org Microwave-assisted methods have been shown to accelerate these reactions, often leading to higher yields in shorter time frames. impactfactor.org

Oxidative cyclization represents another powerful strategy. Using D-glucose as a C1 synthon, o-phenylenediamines can be converted to benzimidazoles in water, offering a green and efficient method with broad functional group tolerance. organic-chemistry.org

Cross-Coupling Chemistry and Carbon-Carbon Bond Formation

The carbon-iodine bond in this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental methods for constructing new carbon-carbon bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are among the most versatile tools in modern organic synthesis. mdpi.com The reactivity of aryl halides in these transformations typically follows the order I > Br > Cl. unibo.it

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. mdpi.com It is widely used for creating biaryl linkages. mdpi.comresearchgate.net The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the final product. mdpi.com Aryl iodides are highly effective substrates for this reaction. researchgate.net While specific examples with this compound are not prevalent in the reviewed literature, the high reactivity of aryl iodides in Suzuki couplings is well-established. researchgate.netrsc.orgresearchgate.net

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming C(sp²)–C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide. libretexts.orgorganic-chemistry.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org The reaction is valued for its mild conditions and tolerance of various functional groups. beilstein-journals.org Aryl iodides are particularly reactive substrates, often enabling the reaction to proceed at room temperature. libretexts.orgnih.gov The development of more efficient palladium-phosphine catalysts and copper-free protocols has further expanded the scope of this reaction. libretexts.orgorganic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. dtu.dk Like other palladium-catalyzed couplings, it is a cornerstone of C-C bond formation. researchgate.net

The following table summarizes typical conditions for palladium-catalyzed cross-coupling reactions involving aryl iodides.

| Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene (B28343), Dioxane, Water |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | NEt₃, Piperidine, Diisopropylamine | THF, DMF |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | NEt₃, NaOAc | DMF, Acetonitrile (B52724) |

Copper-Mediated Cross-Coupling Processes

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide a cost-effective alternative to palladium-based systems for forming C-N, C-O, and C-S bonds. nih.govresearchgate.netucf.edu The development of diamine-based ligands has been crucial in enabling these reactions to proceed under milder conditions with catalytic amounts of copper. nih.gov Aryl iodides are common substrates in these transformations. nih.govresearchgate.net For example, the N-arylation of amides and indoles with aryl iodides can be achieved using a CuI catalyst, often in the presence of a diamine ligand like 1,2-cyclohexanediamine (B1199290) or N,N'-dimethylethylenediamine. nih.govresearchgate.net These methods are highly valuable in the synthesis of pharmaceuticals and other complex molecules. nih.gov

Role as Ligands in Transition Metal Catalysis

The 1,2-diamine structure present in this compound is a classic bidentate ligand motif capable of chelating to transition metals. Diamine ligands are integral to many catalytic systems due to their ability to modulate the steric and electronic properties of the metal center, thereby influencing the catalyst's activity and selectivity. nih.govresearchgate.net

For instance, 1,2-diamines are effective ligands in nickel-catalyzed Suzuki reactions for alkyl-alkyl couplings. nih.gov They have also been shown to promote copper-catalyzed Goldberg reactions under mild conditions. nih.gov While this compound itself can act as a ligand, it is more commonly used as a building block to create more complex ligand structures. Through cross-coupling reactions at the iodide position, the diamine can be incorporated into larger molecular architectures designed for specific catalytic applications. acs.org The resulting products, which retain the chelating diamine unit, can then serve as ligands in a wide array of transition metal-catalyzed processes. researchgate.net

Application of Chelating Diamine Ligands in Catalytic Cycles

Chelating diamine ligands are pivotal in coordination chemistry and catalysis. While direct studies on the application of this compound as a chelating ligand are not extensively documented, its structural features suggest its potential to form stable complexes with transition metals. The two adjacent amino groups can coordinate to a metal center, forming a five-membered chelate ring, a common and stable arrangement in catalysis.

The presence of the iodo and methyl groups on the benzene (B151609) ring can modulate the electronic and steric properties of the resulting metal complex. The methyl group, being an electron-donating group, would increase the electron density on the diamine nitrogens, potentially enhancing the ligand's sigma-donating ability and the stability of the metal-ligand bond. The bulky iodo group could influence the steric environment around the metal center, which can be a critical factor in controlling the selectivity of catalytic reactions.

In a broader context, similar chelating diamine ligands are employed in a variety of catalytic cycles, including but not limited to:

Cross-coupling reactions: Where they can stabilize the active metal catalyst and influence the reaction's efficiency and selectivity.

Hydrogenation and transfer hydrogenation reactions: By forming chiral or achiral complexes that facilitate the transfer of hydrogen to a substrate.

Oxidation reactions: Where they can support metal centers in various oxidation states and mediate the transfer of oxygen or other oxidizing equivalents.

The specific catalytic applications of this compound would be an interesting area for future research, building upon the vast knowledge of other substituted o-phenylenediamine ligands in catalysis.

Mechanistic Probes of Aryl Halide Activation, Including Oxidative Addition

The activation of the aryl-iodide bond in this compound is a key step in many of its potential catalytic applications, particularly in cross-coupling reactions. The most common mechanism for the activation of aryl halides by transition metal complexes is oxidative addition. mdpi.comrsc.org In this process, a low-valent metal center inserts into the carbon-iodine bond, leading to a higher-valent metal complex with new aryl and iodo ligands.

The general mechanism for oxidative addition can be depicted as:

L_n_M^0^ + Ar-I → L_n_M^II^(Ar)(I)

Where M is a transition metal (e.g., Pd, Ni), L are the supporting ligands, and Ar-I is the aryl iodide. For this compound, the diamine moiety itself could act as an internal ligand, influencing the oxidative addition step.

Mechanistic probes for studying aryl halide activation include:

Kinetic studies: To determine the reaction order and the effect of ligand and substrate concentration on the rate of oxidative addition.

Spectroscopic studies (e.g., NMR, IR): To identify and characterize the intermediates and products of the oxidative addition step.

Computational studies (e.g., DFT): To model the reaction pathway and calculate the energies of transition states and intermediates.

Investigation of Electron Transfer Processes (e.g., Single Electron Transfer, Halogen Atom Transfer)

Beyond the two-electron oxidative addition pathway, aryl halide activation can also proceed through single electron transfer (SET) or halogen atom transfer (HAT) mechanisms, particularly with certain metals or under specific reaction conditions.

Single Electron Transfer (SET): In an SET mechanism, an electron is transferred from the metal center to the aryl halide, forming a radical anion which then fragments to give an aryl radical and a halide anion. The aryl radical can then participate in subsequent steps of the catalytic cycle.

Halogen Atom Transfer (HAT): In a HAT mechanism, a halogen atom is transferred from the aryl halide to a radical species, generating an aryl radical.

These radical pathways are often implicated in reactions involving nickel and copper catalysts. rsc.org The investigation of these processes for this compound would involve techniques such as:

Radical trapping experiments: Using radical scavengers to intercept any radical intermediates and provide evidence for their formation.

Cyclic voltammetry: To study the electrochemical properties of the compound and its potential to undergo electron transfer.

Electron Paramagnetic Resonance (EPR) spectroscopy: To directly detect and characterize any radical species formed during the reaction.

Given the presence of the readily reducible C-I bond, it is plausible that under appropriate conditions, reactions involving this compound could proceed via electron transfer pathways.

Cyclization Reactions and Heterocycle Formation

A significant area of application for this compound is in the synthesis of heterocyclic compounds. The presence of both the diamine and the aryl iodide functionalities within the same molecule allows for a variety of cyclization strategies.

Intramolecular Cyclization Pathways Involving Diamine and Aryl Iodide Moieties

The proximate diamine and aryl iodide groups in this compound make it an ideal precursor for intramolecular cyclization reactions to form nitrogen-containing heterocycles. For instance, it can be used in the synthesis of substituted benzimidazoles, a class of compounds with important biological activities.

While direct examples for this compound are scarce, the general strategy involves the reaction of the diamine with a suitable one-carbon electrophile (e.g., an aldehyde or a carboxylic acid derivative) to form an intermediate that can then undergo an intramolecular C-N bond formation via a transition metal-catalyzed process, such as a Buchwald-Hartwig amination, to close the ring.

Tandem Cyclization Strategies for Fused Polycyclic Systems

Tandem or domino reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient strategies for the construction of complex molecules. This compound is a versatile building block for such reactions, enabling the synthesis of fused polycyclic systems like quinoxalines.

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of applications in medicinal chemistry and materials science. They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. encyclopedia.pub In the case of this compound, a tandem approach could involve an initial reaction at the diamine moiety to form a quinoxaline (B1680401) ring, followed by a subsequent reaction at the iodo group, or vice versa.

For example, a one-pot synthesis of quinoxalines from o-phenylenediamines and styrenes has been reported, which proceeds through the in-situ formation of an α-bromo ketone intermediate. acgpubs.org Applying this to this compound would lead to the formation of an iodo-substituted quinoxaline, which could then be further functionalized.

| Reactants | Product | Reaction Conditions | Yield |

| o-Phenylenediamine, Styrene | Phenylquinoxaline | Triiodoisocyanuric acid, KBr, H₂O/DCM | Good to excellent |

| 4-Methylbenzene-1,2-diamine, Isatin | 2-Methyl-indolo[2,3-b]quinoxaline | Aqueous Orange Peel Extract, rt | Moderate to good |

This table presents examples of quinoxaline synthesis from related o-phenylenediamines, illustrating potential reaction pathways for this compound.

Reactivity with Hypervalent Iodine Reagents

Hypervalent iodine reagents are powerful oxidizing agents and are widely used in organic synthesis for a variety of transformations. acs.org The reaction of this compound with hypervalent iodine reagents can lead to interesting and useful chemical transformations.

The diamine moiety can react with hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), in oxidative cyclization reactions. For instance, the reaction of o-phenylenediamines with alkynes in the presence of a hypervalent iodine reagent can afford quinoxalines. The proposed mechanism involves the initial Michael addition of the diamine to the alkyne, followed by an oxidative C-N bond formation mediated by the hypervalent iodine reagent.

Furthermore, the aryl iodide functionality in this compound can itself be oxidized to a hypervalent iodine species. Treatment with a suitable oxidizing agent, such as peracetic acid or Oxone, in the presence of a ligand source can convert the iodo group into an iodonium (B1229267) salt or a (diacyloxyiodo)arene. These hypervalent iodine derivatives of the parent molecule would then possess their own unique reactivity, enabling further functionalization of the aromatic ring.

| Reactant 1 | Reactant 2 | Reagent | Product |

| o-Phenylenediamine | Electron-deficient alkyne | Hypervalent iodine(III) | Quinoxaline |

| Iodoarene | m-Chloroperoxybenzoic acid, Acetic acid | - | (Diacetoxyiodo)arene |

This table showcases general reactions of o-phenylenediamines and iodoarenes with hypervalent iodine reagents, indicating the expected reactivity of this compound.

Computational and Theoretical Studies on 4 Iodo 5 Methylbenzene 1,2 Diamine

Quantum Chemical Calculations for Molecular Structure and Electronic Distribution

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and electron distribution of 4-Iodo-5-methylbenzene-1,2-diamine. Methods like DFT with the B3LYP functional are commonly used for geometry optimization to find the most stable arrangement of atoms in the molecule. science.gov These calculations can predict key structural parameters.

Table 1: Predicted Structural Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-N bond length | ~1.40 Å |

| C-I bond length | ~2.10 Å |

| C-H bond length | ~1.09 Å |

| N-H bond length | ~1.01 Å |

| C-C-C bond angle | ~120° |

| H-N-H bond angle | ~112° |

Note: These are typical values and can vary slightly based on the specific computational method and basis set used.

Beyond molecular geometry, these calculations provide a detailed picture of the electronic distribution. Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are used to understand molecular stability, charge distribution, and reactive sites. acs.orgnih.gov For this compound, the electron-donating amino groups and the electron-withdrawing iodine atom create a distinct electronic environment on the benzene (B151609) ring, which governs its reactivity in chemical transformations. smolecule.com

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

DFT has become an indispensable tool for elucidating the mechanisms of complex chemical reactions, including those involving this compound, which is a precursor for synthesizing molecules like kinase inhibitors and heterocyclic compounds. fast.aiucl.ac.uk

Elucidation of Rate-Determining Steps in Catalytic Reactions

In catalytic cycles, identifying the rate-determining step (RDS) is crucial for optimizing reaction conditions. DFT calculations can map out the entire energy landscape of a reaction, allowing researchers to identify the highest energy barrier, which corresponds to the RDS. iitm.ac.in For instance, in copper-catalyzed C-N cross-coupling reactions where a diamine ligand might be used, DFT studies can determine whether oxidative addition or reductive elimination is the rate-limiting step. nih.gov

Exploration of Transition States and Energetic Profiles

By modeling the reactants, intermediates, transition states, and products, DFT allows for the construction of a complete energetic profile of a reaction pathway. pku.edu.cn This profile provides quantitative data on activation energies and reaction enthalpies. For reactions involving this compound, such as its cyclization to form a benzimidazole (B57391), DFT can be used to locate the transition state structure for the cyclization step and calculate its associated energy barrier. fast.ai

Table 2: Hypothetical Energetic Profile for a Reaction Step

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.4 |

| Intermediate | -5.2 |

| Products | -15.8 |

Note: This table represents a hypothetical profile for a single step in a multi-step reaction.

Analysis of Ligand Effects and Catalyst Deactivation Pathways

The diamine moiety of this compound makes it an excellent candidate for use as a ligand in transition-metal catalysis. cardiff.ac.uk DFT studies are instrumental in understanding how the electronic and steric properties of such ligands influence the activity and selectivity of a catalyst. osti.gov Furthermore, computational methods can explore potential catalyst deactivation pathways, such as ligand degradation, N-arylation, or the formation of off-cycle inactive species. nih.govresearchgate.netmdpi.com For example, DFT can model the thermodynamics and kinetics of ligand dissociation or side reactions that lead to catalyst poisoning, providing insights for designing more robust catalytic systems. pku.edu.cn

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations are powerful for single molecules or small molecular clusters, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in solution. rsc.org MD simulations can model the interactions between this compound and solvent molecules over time, providing insights into solvation effects, diffusion, and local structuring. mdpi.com These simulations are crucial for understanding how intermolecular forces, like hydrogen bonding between the amine groups and a protic solvent, can influence reaction rates and outcomes.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra. science.govresearchgate.net For this compound, DFT calculations can predict vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net

Conformational analysis, also performed using these methods, helps identify the most stable conformations of the molecule. For a flexible molecule, this is critical as the observed properties are often an average over the populated conformational states. researchgate.net The calculated spectroscopic parameters for the lowest energy conformer can then be compared with experimental data for structural validation. fast.ai

Table 3: Comparison of Experimental and Predicted ¹H-NMR Chemical Shifts (ppm)

| Proton | Experimental (METHANOL-d4) fast.ai | Predicted (in silico) |

|---|---|---|

| Ar-H (s) | 6.90 | 6.95 |

| Ar-H (s) | 6.47 | 6.51 |

| -CH₃ (s) | 2.11 | 2.15 |

Note: Predicted values are hypothetical and depend on the level of theory and solvent model used. The close agreement illustrates the predictive power of the method.

Advanced Applications in Organic Synthesis and Catalysis

Utilization as a Versatile Building Block for Complex Chemical Entities

The dual reactivity of the o-phenylenediamine (B120857) core, combined with the synthetically adaptable iodo-substituent, enables its use in constructing intricate molecular architectures.

The primary application of o-phenylenediamines is in the synthesis of fused N-heterocyclic compounds, which are core structures in numerous biologically active molecules. rsc.orgencyclopedia.pub 4-Iodo-5-methylbenzene-1,2-diamine is specifically utilized as a precursor for iodo-functionalized benzimidazoles, a class of compounds with a broad spectrum of pharmaceutical applications, including as kinase inhibitors, anticancer, and antimicrobial agents. mdpi.commdpi.comrsc.org

A notable example is the synthesis of 5-Iodo-6-methyl-1H-benzo[d]imidazole-2-thiol. This reaction proceeds by treating this compound with carbon disulfide in the presence of a base. The resulting iodo-substituted benzimidazole-thiol scaffold is a key intermediate for developing potent kinase inhibitors, such as those targeting Discoidin Domain Receptor 1 (DDR1), a protein implicated in various diseases.

Table 1: Synthesis of 5-Iodo-6-methyl-1H-benzo[d]imidazole-2-thiol This table outlines a documented synthetic application of this compound.

| Step | Reactants | Reagents & Conditions | Product | Yield |

| 1 | This compound, Carbon Disulfide (CS₂) | NaOH, EtOH/H₂O, 80°C, 6h | 5-Iodo-6-methyl-1H-benzo[d]imidazole-2-thiol | 67.57% |

Data sourced from a study on the identification of DDR1 kinase inhibitors.

This synthetic route highlights the compound's role in creating functionalized heterocyclic systems that are primed for further elaboration in drug discovery programs. The benzimidazole (B57391) core itself is found in numerous commercial drugs and is a focal point for medicinal chemists. mdpi.comnih.gov

The term "modular synthesis" refers to strategies that allow for the easy assembly and modification of different parts of a molecule. The presence of the iodine atom on the benzimidazole scaffold synthesized from this compound is critical for this purpose. acs.org The carbon-iodine bond is a versatile "handle" for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. deepdyve.com

This modularity allows chemists to systematically introduce a wide array of substituents at the iodine position, creating large libraries of related compounds for structure-activity relationship (SAR) studies. For instance, an aryl or heteroaryl group could be coupled to the benzimidazole core to enhance biological activity or tune physical properties. This approach, where a core scaffold is built and then diversely functionalized, is a cornerstone of modern medicinal chemistry and accelerates the discovery of new drug candidates. mdpi.comacs.org The synthesis of complex benzimidazole-fused phenanthridines has been achieved through such palladium-catalyzed cascade processes starting from related iodo-arenes. deepdyve.com

Chiral Ligand Design for Asymmetric Catalysis

Chiral o-phenylenediamines are established precursors for a variety of chiral ligands used in asymmetric catalysis, where the goal is to selectively produce one of two mirror-image enantiomers of a product. acs.org While specific examples commencing from this compound are not prominently documented, its structural features are highly relevant to established design principles.

Strategies for chiral ligand synthesis often involve the condensation of the diamine with chiral aldehydes or ketones to form chiral Schiff bases or subsequent reduction to the corresponding amines. These can coordinate to metal centers and create a chiral environment around the catalyst. Furthermore, o-phenylenediamines can be incorporated into larger, more complex ligand architectures like pincer ligands or bidentate phosphine (B1218219) ligands (e.g., those used in palladium-catalyzed allylation). acs.orgbohrium.com The methyl and iodo groups on the this compound backbone would play a crucial role in tuning the steric and electronic properties of the resulting ligand, which directly influences the efficiency and enantioselectivity of the catalytic reaction.

Organocatalytic Applications of Diamine Derivatives

Organocatalysis is a branch of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. Derivatives of o-phenylenediamine have been shown to function as effective organocatalysts. For example, o-phenylenediamine itself can catalyze the regioselective ring-opening of epoxides with elemental halogens, where it is proposed to form a complex with iodine. researchgate.net

The structure of this compound offers intriguing possibilities for bifunctional organocatalysis. The diamine moiety can act as a Brønsted base or as a hydrogen-bond donor to activate substrates. Concurrently, the iodoarene group can be oxidized in situ to a hypervalent iodine species. researchgate.net Hypervalent iodine reagents are powerful oxidants and have been used as catalysts in a wide range of transformations, including the α-functionalization of ketones. researchgate.net A catalyst derived from this compound could therefore potentially combine these two modes of activation—hydrogen bonding/base catalysis from the diamine part and redox activity from the iodine atom—to enable novel, enantioselective reactions.

Precursors for Advanced Materials and Functional Molecules

The benzimidazole scaffold, readily synthesized from this compound, is not only important in pharmaceuticals but also in materials science. Benzimidazole derivatives are known to exhibit useful photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs), fluorescent sensors, and as optical brightening agents. acs.orgiosrjournals.org

The presence of the iodo-substituent is again a key advantage for materials applications. It provides a reactive site for polymerization reactions or for grafting the benzimidazole unit onto a polymer backbone or a surface. This allows for the rational design of functional materials where the intrinsic properties of the benzimidazole core (e.g., luminescence, charge transport, metal-binding) can be incorporated into larger systems. For example, iodo-functionalized heterocycles can be used in the synthesis of star-shaped molecules or conjugated polymers for electronic applications.

Table 2: Potential Applications Based on Structural Features This table summarizes the advanced applications enabled by the distinct chemical moieties of this compound and its derivatives.

| Structural Feature | Resulting Scaffold/Derivative | Potential Application Area | Rationale |

| o-Phenylenediamine | Benzimidazole | Pharmaceutical Scaffolds | A core structure in many FDA-approved drugs and biologically active compounds. mdpi.comnih.gov |

| Iodo-substituent | Iodo-functionalized Benzimidazole | Modular Synthesis | Serves as a reactive handle for palladium-catalyzed cross-coupling reactions to build molecular diversity. deepdyve.com |

| o-Phenylenediamine | Chiral Schiff Bases / Amine Ligands | Asymmetric Catalysis | The diamine can be combined with chiral auxiliaries to create ligands that control stereochemistry in metal-catalyzed reactions. acs.org |

| Diamine & Iodo-group | Bifunctional Molecules | Organocatalysis | Potential for combined H-bonding/base catalysis (from diamine) and hypervalent iodine catalysis (from iodo-group). researchgate.netresearchgate.net |

| Benzimidazole & Iodo-group | Conjugated Polymers / Functional Dyes | Advanced Materials | The fluorescent benzimidazole core can be incorporated into larger material structures via reactions at the iodo position. acs.org |

Advanced Analytical Characterization Techniques for 4 Iodo 5 Methylbenzene 1,2 Diamine

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are fundamental for separating 4-Iodo-5-methylbenzene-1,2-diamine from starting materials, byproducts, and other impurities, as well as for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of non-volatile and thermally sensitive compounds like this compound. These techniques offer high resolution and sensitivity for both qualitative and quantitative purposes.

UPLC, with its use of smaller particle size columns (typically under 2 μm), provides faster analysis times and improved resolution compared to traditional HPLC. acs.orgwaters.com For aromatic diamines, reversed-phase chromatography is commonly employed, often using a C18 column. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, run in a gradient elution mode to achieve optimal separation. acs.orgnih.gov

Detection is most commonly performed using a UV detector, as the aromatic ring in this compound absorbs UV light. The specific wavelength for detection would be determined by analyzing the UV spectrum of the pure compound. For enhanced selectivity and sensitivity, particularly in complex matrices, HPLC or UPLC systems can be coupled with mass spectrometry (LC-MS). nih.govnih.gov It is important to note that when using LC-MS for iodinated aromatic compounds, the use of formic acid as a mobile phase additive should be approached with caution, as it can induce deiodination in the electrospray ionization (ESI) source, potentially complicating spectral interpretation. nih.gov

A UPLC-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the measurement of various aromatic diamines in human urine, highlighting the technique's applicability for biomarker analysis. nih.gov This method involved acid hydrolysis, solid-phase extraction, and a C18 reversed-phase column with a basic mobile phase, achieving a rapid duty cycle of less than five minutes. nih.gov Similarly, UPLC-MS/MS has been used to quantify toluene (B28343) diamines on gloves, where the analytes were derivatized to improve chromatographic retention and signal intensity. irsst.qc.ca

Table 1: HPLC/UPLC Parameters for Aromatic Diamine Analysis

| Parameter | Typical Conditions |

| Stationary Phase | C18 Reversed-Phase Column |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer |

| Elution Mode | Gradient |

| Detection | UV, MS, MS/MS |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself may have limited volatility, it can be analyzed by GC after conversion to a more volatile derivative. Derivatization is a common strategy to improve the chromatographic properties and detectability of polar analytes like aromatic amines. researchgate.net

For instance, aromatic amines can be derivatized to make them amenable to GC analysis. elsevierpure.com A study on the analysis of iodinated derivatives of aromatic amines compared different GC-MS techniques, including electron ionization (GC-EI-MS) and negative chemical ionization (GC-NCI-MS), as well as GC-tandem mass spectrometry (GC-EI-MS/MS). nih.gov These methods demonstrated excellent limits of detection in the picogram-per-liter to nanogram-per-liter range. nih.govresearchgate.net

The choice of detector is crucial in GC. A mass spectrometer (MS) is a highly versatile and sensitive detector that provides structural information, aiding in compound identification. GC-MS is a widely used technique for the analysis of a broad range of compounds, including derivatized amines. nih.gov For selective detection of halogenated compounds, an electron capture detector (ECD) can be used, which offers high sensitivity for electrophilic substances like iodinated derivatives.

Table 2: GC Parameters for Derivatized Aromatic Amine Analysis

| Parameter | Typical Conditions |

| Column | Capillary column (e.g., Rxi-5Sil MS) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Detection | MS (EI, NCI), ECD |

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the chemical shifts, integration, and coupling patterns of the proton signals provide a wealth of structural information. For this compound, one would expect to see signals for the aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) protons. docbrown.info The aromatic protons would appear as distinct signals in the downfield region (typically 6.0-8.0 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. chemicalbook.com The methyl protons would appear as a singlet in the upfield region (around 2.0-2.5 ppm). docbrown.info The amine protons often appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. docbrown.info For this compound, one would expect to see distinct signals for each of the unique carbon atoms in the benzene ring and a signal for the methyl carbon. The carbon atoms attached to the iodine and nitrogen atoms would show characteristic chemical shifts.

A study on the synthesis of 5-bromo-3-iodo-N¹-methylbenzene-1,2-diamine reported detailed ¹H and ¹³C NMR data, which can serve as a reference for similar structures. nih.govrsc.org For example, the aromatic protons appeared as doublets at δ 7.25 and 6.69 ppm, and the methyl protons as a singlet at δ 2.82 ppm in CDCl₃. nih.govrsc.org The ¹³C NMR spectrum showed signals for the aromatic carbons and the methyl carbon at δ 31.1 ppm. nih.govrsc.org

Table 3: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |

| ¹H NMR | ||

| Aromatic CH | 6.0 - 7.5 | d, s |

| NH₂ | Variable (broad) | s |

| CH₃ | 2.0 - 2.5 | s |

| ¹³C NMR | ||

| Aromatic C-I | ~90 | |

| Aromatic C-N | ~140-150 | |

| Aromatic C-C | ~110-135 | |

| Aromatic C-H | ~115-125 | |

| CH₃ | ~15-25 |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, GC-MS, Q-TOF LC-MS) for Fragmentation Analysis

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a molecule. When coupled with chromatographic techniques like LC or GC, it becomes a powerhouse for separating and identifying components in a mixture. acs.org

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The high-resolution mass spectrum (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The isotopic pattern of iodine (a single stable isotope at 127 amu) would be evident in the spectrum.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation pattern of this compound would show characteristic losses, such as the loss of an iodine atom, a methyl group, or an amino group, helping to confirm the structure.

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, particularly when coupled with LC (LC-QTOF-MS), offers high mass accuracy and resolution, making it an excellent tool for both identification and quantification. researchgate.netjapsonline.comhpst.cz This technique is particularly useful for the analysis of complex samples and for the identification of unknown compounds. chromatographyonline.com Studies have shown the utility of LC-QTOF-MS for the analysis of iodinated aromatic compounds and other complex molecules. nih.govresearchgate.net

Care must be taken during the analysis of iodinated aromatic compounds by electrospray ionization mass spectrometry (ESI-MS), as deiodination can occur in the ion source, especially when using formic acid as a mobile phase additive. nih.govresearchgate.net This can lead to the observation of ions corresponding to the deiodinated molecule, which could be misinterpreted. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the amine groups, the C-H bonds of the aromatic ring and the methyl group, and the C-N and C-C bonds of the aromatic ring.

The N-H stretching vibrations of the primary amine groups typically appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the methyl group appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region. The C-I stretching vibration would appear in the far-infrared region, typically below 600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. The UV-Vis spectrum would show absorption bands corresponding to the π → π* transitions of the benzene ring. hnue.edu.vn The presence of the amino and iodo substituents on the aromatic ring would influence the position and intensity of these absorption bands. Aromatic diamines typically exhibit strong UV absorption, which is utilized for their detection in HPLC. researchgate.netresearchgate.net

Table 4: Key IR and UV-Vis Data for this compound

| Technique | Functional Group | Characteristic Absorption/Transition |

| IR Spectroscopy | N-H (amine) | ~3300-3500 cm⁻¹ (two bands) |

| Aromatic C-H | >3000 cm⁻¹ | |

| Aliphatic C-H | <3000 cm⁻¹ | |

| Aromatic C=C | ~1450-1600 cm⁻¹ | |

| UV-Vis Spectroscopy | Aromatic Ring | π → π* transitions |

X-ray Diffraction for Solid-State Structural Determination

While specific XRD data for this compound is not extensively available in the public domain, the principles of the technique can be applied to elucidate its structure. For a related compound, 4-chloro-5-iodobenzene-1,2-diamine, the molecular structure would be determined by the positions of the atoms in the unit cell. nih.gov The crystal structure of a catalyst containing a 2-iodo-5-methylbenzene-1,3-diol (B2399580) moiety has been confirmed by X-ray analysis, demonstrating the capability of this technique to define the spatial arrangement of iodine- and methyl-substituted benzene rings. recercat.cat The analysis of such compounds reveals key structural parameters, as illustrated in the hypothetical data table below.

Table 1: Hypothetical X-ray Crystallographic Data for an Aromatic Diamine

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 12.3 |

| c (Å) | 5.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 535.95 |

| Z | 4 |

This table provides an example of the type of data obtained from an XRD experiment, which is crucial for understanding the solid-state packing and intermolecular interactions of the compound.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a particular analytical method. research-solution.comjfda-online.com For this compound, derivatization can significantly improve its analysis by gas chromatography (GC).

Aromatic diamines like this compound possess polar amino groups that can lead to issues such as poor volatility and thermal instability, making direct GC analysis challenging. researchgate.netnih.govmdpi.com Derivatization addresses these issues by replacing the active hydrogens on the amino groups with less polar functional groups. research-solution.comresearchgate.net This modification reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and thermal stability. researchgate.netnih.gov Silylation, for instance, replaces labile hydrogens with a trimethylsilyl (B98337) (TMS) group, resulting in derivatives that are generally less polar, more volatile, and more thermally stable. research-solution.com Acylation is another effective method that improves volatility and chemical stability by introducing acyl groups. researchgate.net The enhanced stability prevents the compound from degrading at the high temperatures often used in GC. nih.govgoogle.com

Derivatization not only improves volatility but also enhances the response of GC detectors and the quality of the chromatographic separation. researchgate.netresearchgate.net By introducing specific functional groups, the sensitivity of detectors like the electron capture detector (ECD) or the flame ionization detector (FID) can be significantly increased. interchim.frgcms.czchemcoplus.co.jp For example, the introduction of fluorine atoms through acylation can greatly enhance ECD sensitivity. interchim.fr

Furthermore, derivatization often leads to improved peak shapes and resolution. researchgate.netresearchgate.netsqu.edu.om The reduction in polarity minimizes interactions with the stationary phase of the GC column, resulting in less peak tailing and sharper, more symmetrical peaks. researchgate.netmdpi.comhelsinki.fi This leads to better separation from other components in a mixture and more accurate quantification.

The choice of derivatizing reagent depends on the specific functional groups present in the analyte and the desired properties of the derivative. gcms.czgreyhoundchrom.com For this compound, the primary amino groups are the main sites for derivatization.

Table 2: Common Derivatizing Reagents for Aromatic Amines

| Reagent Type | Example Reagents | Target Functional Groups | Benefits for GC Analysis |

|---|---|---|---|

| Silylating Agents | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), TMCS (Trimethylchlorosilane) research-solution.comgcms.cz | Amines, Hydroxyls, Carboxylic Acids research-solution.comresearchgate.net | Increases volatility and thermal stability, reduces polarity. research-solution.comresearchgate.netnih.gov |

| Acylating Agents | Acetic anhydride (B1165640), Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA), Heptafluorobutyric anhydride (HFBA) gcms.czgoogle.com | Amines, Alcohols, Phenols gcms.czchemcoplus.co.jp | Improves volatility, enhances detector response (especially ECD for halogenated derivatives). researchgate.netinterchim.fr |

| Alkylating Agents | Pentafluorobenzyl bromide (PFBBr), Dimethylformamide-dialkylacetals research-solution.cominterchim.frgcms.cz | Amines, Acidic Hydroxyls research-solution.com | Forms stable derivatives, can be used for trace analysis. research-solution.com |

Silylating agents like BSTFA are powerful trimethylsilyl donors that react with a wide range of polar compounds to increase their volatility. research-solution.cominterchim.fr The addition of a catalyst like TMCS can enhance the derivatization of amines. gcms.cz

Acylating agents , particularly fluorinated anhydrides like TFAA, create volatile and stable derivatives that are well-suited for GC analysis, especially with an ECD. gcms.czchemcoplus.co.jp

Alkylating agents substitute active hydrogens with aliphatic or aromatic groups, which can be useful for protecting certain active hydrogens. research-solution.com

Electrochemical Methods for Redox Characterization

Electrochemical methods, such as cyclic voltammetry, are valuable for characterizing the redox properties of compounds like this compound. researchgate.net These techniques can determine the oxidation and reduction potentials of a molecule, providing insights into its electronic structure and reactivity.

The redox behavior of o-phenylenediamines is well-documented. rsc.orgresearchgate.net They can act as redox-active ligands, capable of donating or accepting electrons in coordination complexes. rsc.orgmdpi.com The electrochemical properties are influenced by substituents on the aromatic ring. mdpi.comrsc.org For instance, an increase in the acceptor properties of the ligand leads to an increase in its oxidation potential. mdpi.com

While specific electrochemical data for this compound is limited, studies on related substituted o-phenylenediamines show that they undergo one-electron transfer processes. rsc.orgrsc.org The redox potentials of these processes are dependent on the nature of the substituents. rsc.org The electrochemical behavior of a molecule can be investigated to understand its potential use in applications such as sensors or as a catalyst. researchgate.netnih.gov The development of new electrochemical methodologies for activating organic iodide compounds further highlights the importance of this characterization. ucl.ac.uk

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-chloro-5-iodobenzene-1,2-diamine |

| 2-iodo-5-methylbenzene-1,3-diol |

| Acetic anhydride |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Trimethylchlorosilane (TMCS) |

| Trifluoroacetic anhydride (TFAA) |

| Pentafluoropropionic anhydride (PFPA) |

| Heptafluorobutyric anhydride (HFBA) |

| Pentafluorobenzyl bromide (PFBBr) |

| Dimethylformamide-dialkylacetals |

| o-phenylenediamine (B120857) |

| m-phenylenediamine |

| p-phenylenediamine |

| 2-nitrochlorobenzene |

| 2-nitroaniline |

| Benzimidazole (B57391) |

| Benomyl |

| Fuberidazole |

| Thiophanate-methyl |

| 2-mercaptobenzimidazole |

| Benzotriazole |

| Quinoxalinedione |

| Dimethyl oxalate |

| Mercaptoimidazole |

Q & A

Basic Research Question

- NMR spectroscopy : H and C NMR are critical for confirming the positions of iodine and methyl substituents. Anomalies in aromatic proton splitting patterns can indicate steric interactions .

- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N—H⋯O interactions in analogous diamine salts) and confirms molecular geometry. Anion-cation packing in crystalline forms, as seen in benzene-1,2-diamine derivatives, provides insights into stability .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and detects halogen loss during ionization.

How can researchers resolve contradictions in spectroscopic data when analyzing substituent effects in this compound derivatives?

Advanced Research Question

Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Methodological approaches include:

- Variable-temperature NMR : Identifies conformational changes or equilibrium shifts in solutions .

- Computational validation : Density Functional Theory (DFT) simulations compare predicted vs. observed chemical shifts to distinguish electronic vs. steric contributions .

- Cross-validation with crystallography : Resolves ambiguities in substituent orientation (e.g., iodine’s ortho-directing effects) .

What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Advanced Research Question

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Basis sets like 6-311+G(d,p) with dispersion corrections improve accuracy for iodine’s relativistic effects .

- Molecular dynamics (MD) : Simulates solvation effects and predicts aggregation behavior in aqueous/organic mixtures.

- Reaction pathway analysis : Transition-state modeling (e.g., using Gaussian or ORCA) identifies kinetic barriers in iodination or cross-coupling reactions .

How can researchers design derivatives of this compound for targeted biological or catalytic applications?

Advanced Research Question

- Structure-activity relationship (SAR) : Introduce functional groups (e.g., sulfonate or hydroxyl) at the amine positions to modulate solubility or binding affinity, as seen in analogous diamine salts .

- Theoretical frameworks : Align modifications with conceptual models (e.g., Hammett substituent constants) to predict electronic effects on reactivity .

- High-throughput screening : Use robotic platforms to test derivatives for antimicrobial or catalytic activity, followed by multivariate analysis to prioritize leads .

What experimental frameworks ensure reproducibility in studies involving this compound?

Q. Methodological Guidance

- Pre-registered protocols : Document reaction conditions, purification steps, and characterization parameters to minimize batch variability .

- Control experiments : Include iodine-free analogs to isolate substituent-specific effects in biological or catalytic assays .

- Data triangulation : Combine spectroscopic, crystallographic, and computational data to validate conclusions, as exemplified in benzene-1,2-diamine structural studies .

How does the steric bulk of the iodine substituent influence the stability and reactivity of this compound?

Advanced Research Question

- Steric hindrance : The iodine atom’s large van der Waals radius may slow nucleophilic attacks at adjacent positions. MD simulations quantify steric clashes in transition states .

- Thermal stability : Thermogravimetric analysis (TGA) compares decomposition profiles with non-iodinated analogs to assess destabilization risks .

- Reactivity mapping : Competitive iodination experiments with substituted arenes reveal directing effects and kinetic preferences .

What are the best practices for handling and storing this compound to prevent degradation?

Basic Research Question

- Storage conditions : Keep in amber vials under inert gas (Ar/N) at –20°C to mitigate oxidative decomposition of the diamine moiety .

- Handling protocols : Use gloveboxes for air-sensitive reactions, as amine groups are prone to hydrolysis in humid environments .

- Purity monitoring : Regular HPLC checks (C18 columns, acetonitrile/water gradient) detect degradation products like quinone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.